ICI-63197

PDE Selectivity Inhibition

ICI-63197 (CAS: 27277-00-5), also known as ICI 63,197, is a triazolopyrimidinone compound that functions as a potent and selective inhibitor of cyclic AMP phosphodiesterase IV (PDE4). It is a classic research tool recognized for its ability to elevate intracellular cAMP levels in various tissues, a mechanism underlying its demonstrated antidepressant-like activity in preclinical models.

Molecular Formula C9H13N5O
Molecular Weight 207.23 g/mol
CAS No. 27277-00-5
Cat. No. B1662591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameICI-63197
CAS27277-00-5
Synonyms2-Amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
Molecular FormulaC9H13N5O
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCCCN1C(=O)C(=CN2C1=NC(=N2)N)C
InChIInChI=1S/C9H13N5O/c1-3-4-13-7(15)6(2)5-14-9(13)11-8(10)12-14/h5H,3-4H2,1-2H3,(H2,10,12)
InChIKeyUQDVRVNMIJAGRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

ICI-63197: A Benchmark PDE4 Inhibitor for Antidepressant and Anaphylaxis Research


ICI-63197 (CAS: 27277-00-5), also known as ICI 63,197, is a triazolopyrimidinone compound that functions as a potent and selective inhibitor of cyclic AMP phosphodiesterase IV (PDE4) [1]. It is a classic research tool recognized for its ability to elevate intracellular cAMP levels in various tissues, a mechanism underlying its demonstrated antidepressant-like activity in preclinical models [2]. The compound is a solid with a molecular weight of 207.23 g/mol and the chemical formula C9H13N5O [3].

Why ICI-63197 Cannot Be Simply Substituted in Key Research Assays


Generic substitution among early PDE inhibitors is scientifically unsound due to substantial differences in PDE isozyme selectivity profiles, potency, and in vivo efficacy. While other compounds like Ro 20-1724, rolipram, and imipramine target overlapping pathways, their quantitative effects on specific PDE isoforms (e.g., PDE3 vs. PDE4), their ability to elevate cAMP in distinct tissues, and their performance in classical antidepressant behavioral models differ markedly [1]. ICI-63197's specific, quantifiable profile in binding assays, selectivity panels, and in vivo models makes it a non-interchangeable tool for research requiring a dual PDE3/PDE4 inhibitor with a defined historical benchmark [2].

Quantitative Differentiation of ICI-63197 Against Key Comparators


Dual PDE3/PDE4 Inhibition Profile with Quantified Selectivity Over PDE1 and PDE2

ICI-63197 exhibits a dual inhibition profile against phosphodiesterase 3 (PDE3) and PDE4, which is quantitatively defined by its Ki values. Unlike many selective PDE4 inhibitors, its activity on PDE3 is well-characterized. Critically, it demonstrates a clear selectivity window over PDE1 and PDE2 [1].

PDE Selectivity Inhibition cAMP

Superior In Vivo Antidepressant-Like Efficacy in Reserpine-Induced Hypothermia vs. Imipramine

In a classical model for predicting antidepressant activity, ICI-63197 demonstrated significantly greater potency than the tricyclic antidepressant imipramine. The compound was approximately 15 times more potent in antagonizing reserpine-induced hypothermia in mice, and its effect occurred at a lower dose [1].

Antidepressant In Vivo Reserpine Behavior

High-Affinity Displacement of [3H]-Rolipram at Rat Brain PDE4

ICI-63197 exhibits potent binding to the high-affinity rolipram binding site (HARBS) on PDE4, as measured by its ability to displace [3H]-rolipram from rat brain membranes. This assay provides a well-defined quantitative measure of its affinity for the target .

Receptor Binding PDE4 Rolipram IC50

Demonstrated In Vivo Elevation of cAMP in Mammalian Skeletal Muscle

ICI-63197's mechanism of action is directly confirmed by its ability to elevate cyclic AMP levels in vivo. In anesthetized cats, administration of ICI-63197 produced an isoprenaline-like depressant effect on soleus muscle contractions, which was accompanied by a quantifiable elevation in cAMP levels [1].

cAMP In Vivo Skeletal Muscle Pharmacodynamics

Behavioral Profile Aligned with a Distinct Subset of Early PDE Inhibitors

Early PDE inhibitors can be classified into groups based on their induced behavioral alterations in rats. ICI-63197, along with rolipram and Ro 20-1724, belongs to a group that causes a specific pattern of effects, including hypothermia, hypoactivity, forepaw shaking, grooming, and head twitches, which are mimicked by the cAMP analog dBcAMP [1].

Behavioral Pharmacology PDE4 Inhibitors In Vivo

Validated Research Applications for ICI-63197 Based on Quantitative Evidence


Investigating the Role of Dual PDE3/PDE4 Inhibition in cAMP Signaling

ICI-63197 is the ideal tool compound for studies designed to dissect the functional interplay between PDE3 and PDE4 in regulating cellular cAMP pools. Its defined Ki values (9 µM for PDE3 and 10 µM for PDE4) and its 54-fold selectivity over PDE1 provide a clear, quantifiable window for targeted inhibition, allowing researchers to attribute observed effects specifically to this dual-inhibition profile [1].

Validating New Antidepressant Targets Using a High-Potency In Vivo Benchmark

For preclinical studies aiming to validate novel targets for antidepressant drug discovery, ICI-63197 serves as a high-potency positive control. Its direct, head-to-head performance, showing it to be ~15 times more potent than imipramine in the reserpine-induced hypothermia model, establishes a stringent benchmark for evaluating the efficacy of new compounds in a classical antidepressant assay [2].

Calibrating PDE4 Binding Assays and Pharmacological Screens

The well-characterized IC50 of 35 nM for displacing [3H]-rolipram from rat brain PDE4 makes ICI-63197 a reliable standard for calibrating high-throughput screening assays and validating the sensitivity of new PDE4 binding protocols. Its reproducible affinity provides a consistent reference point for comparing the potency of novel chemical entities .

Elucidating cAMP-Dependent Mechanisms in Muscle Physiology

Researchers studying the role of cAMP in skeletal muscle function can use ICI-63197 as a validated pharmacological tool. Its demonstrated ability to elevate cAMP levels in vivo and produce a quantifiable functional effect (depression of contractions in cat soleus muscle) makes it suitable for experiments designed to probe the downstream effects of PDE4 inhibition on muscle contractility and metabolism [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for ICI-63197

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.